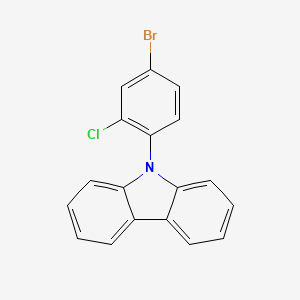

9-(4-Bromo-2-chlorophenyl)-9H-carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of “9-(4-Bromo-2-chlorophenyl)-9H-carbazole” can be predicted based on its structure and the properties of similar compounds. For example, 4-Bromo-2-chlorophenyl isocyanate has a density of 1.7±0.1 g/cm³, a boiling point of 254.4±20.0 °C, and a flash point of 107.7±21.8 °C .Aplicaciones Científicas De Investigación

- Application : Newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for in vitro antimicrobial activity. Compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal species .

- Findings : Compounds d6 and d7 from the same derivative series exhibited significant anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro .

- Metabolism : The organophosphate pesticide profenofos undergoes biodegradation in cotton plants. One of its metabolites is 4-bromo-2-chlorophenol , formed by cleaving the phosphorothioate ester bond .

- Molecular Docking : Compounds d1, d2, d3, d6, and d7 exhibited favorable docking scores within binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). This suggests their potential as lead compounds for rational drug design .

Antimicrobial Activity

Anticancer Properties

Environmental Impact

Synthetic Intermediates

Drug Design Potential

Mecanismo De Acción

Target of Action

It’s worth noting that the compound shares structural similarities with profenofos , an organophosphate insecticide. Profenofos primarily targets the acetylcholinesterase enzyme , which plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter.

Mode of Action

Like profenofos, 9-(4-Bromo-2-chlorophenyl)-9H-carbazole may interact with its targets by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the nerves, muscles, and glands, which may result in various physiological effects.

Biochemical Pathways

Inhibition of acetylcholinesterase disrupts the normal function of this pathway, leading to an overstimulation of the nervous system .

Result of Action

If it acts similarly to profenofos, it could lead to overstimulation of the nervous system, potentially causing tremors, salivation, and other symptoms of nerve gas exposure .

Propiedades

IUPAC Name |

9-(4-bromo-2-chlorophenyl)carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClN/c19-12-9-10-18(15(20)11-12)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYFKINOMIWXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-Bromo-2-chlorophenyl)-9H-carbazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)

![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)

![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)

![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98%](/img/structure/B6301010.png)